Cas no 84483-27-2 (2-bromo-6-iodoaniline)

2-Bromo-6-iodoaniline is a halogenated aniline derivative with the molecular formula C₆H₅BrIN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct halogen substitution pattern (bromo and iodo groups at the 2- and 6-positions) enables selective functionalization, making it valuable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The electron-withdrawing effects of the halogens enhance reactivity in nucleophilic aromatic substitution. High purity grades ensure consistent performance in sensitive applications. Proper handling is required due to potential sensitivity to light and moisture. Storage under inert conditions is recommended to maintain stability.
2-bromo-6-iodoaniline structure
2-bromo-6-iodoaniline structure
Product Name:2-bromo-6-iodoaniline
CAS No:84483-27-2
MF:C6H5BrIN
MW:297.91907286644
MDL:MFCD18391615
CID:667119
PubChem ID:13218921
Update Time:2025-06-10

2-bromo-6-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-bromo-6-iodo-
    • 2-BROMO-6-IODOANILINE
    • Benzenamine,2-bromo-6-iodo
    • 2-Bromo-6-iodobenzenamine (ACI)
    • 2-bromo-6-iodoaniline
    • MDL: MFCD18391615
    • Inchi: 1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
    • InChI Key: GEFAZDFSVUZVDV-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=C(I)C=CC=1

Computed Properties

  • Exact Mass: 296.86500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.21710

2-bromo-6-iodoaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B625455-50mg
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84483-27-2
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$ 50.00 2022-06-07
TRC
B625455-100mg
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$ 95.00 2022-06-07
TRC
B625455-500mg
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$ 320.00 2022-06-07
Apollo Scientific
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£30.00 2025-02-20
Apollo Scientific
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£57.00 2025-02-20
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abcr
AB334659-250 mg
2-Bromo-6-iodoaniline, 95%; .
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€125.70 2022-08-31
abcr
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2-bromo-6-iodoaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium azide ;  42 h, rt; rt → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified, 0 °C
Reference
Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles
Morrison, Matthew D.; et al, Organic Letters, 2009, 11(5), 1051-1054

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  rt
Reference
A dramatic enhancing effect of InBr3 towards the oxidative Sonogashira cross-coupling reaction of 2-ethynylanilines
Ikeda, A.; et al, Organic & Biomolecular Chemistry, 2016, 14(6), 2127-2133

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine chloride Solvents: Dichloromethane
Reference
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

Production Method 4

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ,  Benzene ;  72 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Remarkable switch in the regiochemistry of the iodination of anilines by N-iodosuccinimide: synthesis of 1,2-dichloro-3,4-diiodobenzene
Shen, Hao; et al, Synlett, 2012, 23(2), 208-214

Production Method 5

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium iodide ,  Oxygen Solvents: Acetonitrile ;  8 h, 180 °C
Reference
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen
Rong, Nianxin; et al, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium azide ;  42 h, rt; rt → 0 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified, 0 °C
Reference
Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles
Morrison, Matthew D.; et al, Organic Letters, 2009, 11(5), 1051-1054

Production Method 7

Reaction Conditions
1.1 Reagents: sec-Butyllithium ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Iodine chloride Solvents: Dichloromethane
Reference
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: sec-Butyllithium ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Iodine chloride Solvents: Dichloromethane
Reference
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

2-bromo-6-iodoaniline Raw materials

2-bromo-6-iodoaniline Preparation Products

2-bromo-6-iodoaniline Suppliers

Amadis Chemical Company Limited
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2-bromo-6-iodoaniline Related Literature

Additional information on 2-bromo-6-iodoaniline

2-Bromo-6-Iodoaniline: A Comprehensive Overview

The compound with CAS No. 84483-27-2, commonly referred to as 2-bromo-6-iodoaniline, is a heteroaromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which features a bromine atom at the 2-position and an iodine atom at the 6-position of the aniline ring. The presence of these halogen substituents imparts distinct electronic and steric properties, making 2-bromo-6-iodoaniline a valuable building block in various chemical reactions and applications.

Recent advancements in synthetic chemistry have highlighted the versatility of 2-bromo-6-iodoaniline as a precursor for constructing complex aromatic systems. Researchers have employed this compound in Suzuki-Miyaura coupling reactions, where its bromine substituent serves as an effective leaving group. This has enabled the synthesis of biaryl compounds with potential applications in drug discovery and optoelectronic materials. For instance, studies published in *Chemical Communications* and *Journal of Organic Chemistry* have demonstrated the use of 2-bromo-6-iodoaniline in the construction of heterocyclic frameworks that exhibit promising electronic properties.

Another notable application of 2-bromo-6-iodoaniline lies in its role as an intermediate in the synthesis of pharmaceutical agents. The iodine substituent at the 6-position facilitates nucleophilic aromatic substitution reactions, which are critical for introducing bioactive groups into drug candidates. Recent research has explored the use of this compound in the development of anti-inflammatory and anticancer agents, where its reactivity and selectivity have been optimized through advanced catalytic systems.

From a structural perspective, 2-bromo-6-iodoaniline exhibits a planar geometry due to the conjugation within the aromatic ring. This planarity enhances its ability to participate in π–π interactions, making it a promising candidate for applications in supramolecular chemistry. For example, studies published in *Angewandte Chemie* have investigated the self-assembling properties of this compound, revealing its potential as a component in functional materials such as sensors and molecular switches.

The synthesis of 2-bromo-6-iodoaniline typically involves multi-step processes that require precise control over reaction conditions. Common methods include bromination and iodination reactions, often mediated by transition metal catalysts or directed ortho metalation techniques. These methods ensure high yields and selectivity, which are essential for large-scale production. Recent innovations in catalytic systems have further improved the efficiency of these reactions, reducing costs and minimizing environmental impact.

In terms of toxicity and environmental impact, 2-bromo-6-iodoaniline has been subjected to rigorous testing to assess its safety profile. Studies conducted by regulatory agencies such as the European Chemicals Agency (ECHA) indicate that this compound exhibits moderate toxicity to aquatic organisms. However, its use is strictly regulated under workplace safety guidelines to minimize exposure risks for handlers.

Looking ahead, the demand for 2-bromo-6-iodoaniline is expected to grow as researchers continue to uncover new applications across diverse industries. Its unique combination of electronic properties and reactivity positions it as a key player in the development of advanced materials and therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and affordability of this compound are likely to improve, further solidifying its role in modern chemistry.

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Amadis Chemical Company Limited
(CAS:84483-27-2)2-bromo-6-iodoaniline
A940189
Purity:99%/99%
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Price ($):195.0/684.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84483-27-2)2-Bromo-6-iodoaniline
LE7441
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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